5-(4-Chloro-3-methylphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-Chloro-3-methylphenyl)-1,3,4-thiadiazol-2-amine: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chloro-3-methylphenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chloro-3-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methylbenzoic acid hydrazide with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 5-(4-chloro-3-methylphenyl)-1,3,4-thiadiazol-2-amine is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its interactions with specific biological targets are of particular interest.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-(4-chloro-3-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-3-methylphenyl derivatives: These compounds share the same phenyl group but differ in the attached functional groups.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness: The presence of both the 4-chloro-3-methylphenyl group and the thiadiazole ring in 5-(4-chloro-3-methylphenyl)-1,3,4-thiadiazol-2-amine gives it unique chemical properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
Molecular Formula |
C9H8ClN3S |
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Molecular Weight |
225.70 g/mol |
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-5-4-6(2-3-7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
RXUSGKLJUHQXQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(S2)N)Cl |
Origin of Product |
United States |
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